molecular formula C23H21N5O3 B2915451 N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide CAS No. 1207016-43-0

N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide

Cat. No. B2915451
CAS RN: 1207016-43-0
M. Wt: 415.453
InChI Key: YRQFIRZYGDONJD-UHFFFAOYSA-N
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Description

N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide is a chemical compound that is commonly referred to as CFTR modulator. It is a drug that has been designed to treat cystic fibrosis, which is a genetic disorder that affects the lungs, pancreas, and other organs. The CFTR modulator works by correcting the malfunctioning protein that causes cystic fibrosis.

Scientific Research Applications

Antihypertensive Applications

N-(3-chloro-4-fluorobenzyl)-3-[3-(3-methylphenyl)isoxazol-4-yl]propanamide is related to a series of nonpeptide angiotensin II (AII) receptor antagonists, like N-(biphenylyl-methyl)imidazoles. These compounds, including derivatives like 2-butyl-1-[(2'-carboxybiphenyl-4-yl)methyl]-4-chloro-5-(hydroxymethyl)imidazole, are developed for their antihypertensive properties and effectiveness upon oral administration (Carini et al., 1991).

Antitumor Properties

This chemical structure is similar to compounds studied for their in vitro antitumor activity. For example, analogs like N-(4-Chlorophenyl)-2-[(3-(3,4,5-trimethoxybenzyl)-4(3H)-quinazolinon-2-yl)thio]acetamide have demonstrated significant antitumor properties against various cancer cell lines, including lung, CNS, and breast cancer cells (El-Azab et al., 2017).

Development of Novel Analogs

The development of new chemical analogs of this compound has been a focus of research for diverse applications. For instance, compounds like N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide have been synthesized and characterized for potential applications, showcasing the versatility and adaptability of this chemical framework (Manolov et al., 2021).

Antibacterial and Antifungal Agents

Derivatives of this compound, such as 2-(6-methoxy-2-naphthyl)propionamide derivatives, have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant results in some cases (Helal et al., 2013).

Carbonic Anhydrase Inhibitors

Research has also been conducted on similar compounds for their potential as carbonic anhydrase (CA) inhibitors. These studies are important for understanding the biological activities and potential therapeutic applications of these compounds (Gul et al., 2016).

properties

IUPAC Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O3/c1-30-19-9-5-16(6-10-19)14-25-23(29)21-22(17-4-3-13-24-15-17)28(27-26-21)18-7-11-20(31-2)12-8-18/h3-13,15H,14H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRQFIRZYGDONJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)OC)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

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